molecular formula C16H23NO3 B1471368 tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate CAS No. 1824353-67-4

tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate

Cat. No. B1471368
M. Wt: 277.36 g/mol
InChI Key: GOBHYMQCYUHPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate (TBHP) is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a mild odor and a low boiling point. TBHP is a versatile compound that can be used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a solvent for a variety of organic compounds. TBHP is also used as a fuel additive, and as a preservative for pharmaceuticals.

Scientific Research Applications

Tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate has a variety of applications in scientific research. It can be used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a solvent for a variety of organic compounds. tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate can also be used as a fuel additive, and as a preservative for pharmaceuticals. In addition, tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate has been used in studies of enzyme kinetics, as a substrate for the synthesis of polymers, and as a starting material for the synthesis of complex organic molecules.

Mechanism Of Action

The mechanism of action of tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate is not fully understood. However, it is thought to act as an oxidizing agent, forming free radicals which can react with organic molecules. This reaction can lead to the formation of new compounds, or the alteration of existing compounds. tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate can also act as a reducing agent, breaking down organic molecules into simpler compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate are not fully understood. Studies have shown that tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate can cause cell damage, and can disrupt the normal functioning of enzymes. It has also been shown to be toxic to certain types of bacteria and fungi. In addition, tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate has been shown to be an irritant to the eyes and skin, and can cause respiratory irritation.

Advantages And Limitations For Lab Experiments

The main advantages of using tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate in laboratory experiments include its low cost, its solubility in a variety of solvents, and its ability to act as a catalyst for a wide range of reactions. However, there are some limitations to using tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate in laboratory experiments. tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate is toxic and can cause irritation to the eyes and skin, and can be hazardous to humans and animals. In addition, it is flammable and can form explosive mixtures with air. Therefore, it should be handled with care, and proper safety precautions should be taken when using tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate in laboratory experiments.

Future Directions

The future directions for tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate research include further studies to understand its biochemical and physiological effects, as well as its potential applications in the development of new drug therapies and treatments. In addition, further research is needed to understand the mechanism of action of tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate and to develop safer and more efficient methods of synthesis. Finally, further research is needed to explore the potential of tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate as a fuel additive, and as a preservative for pharmaceuticals.

properties

IUPAC Name

tert-butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHYMQCYUHPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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